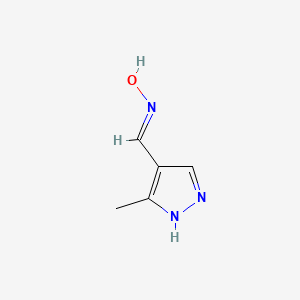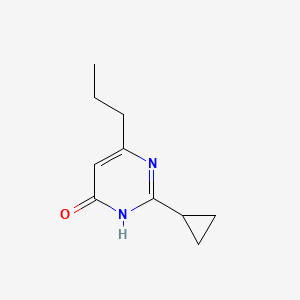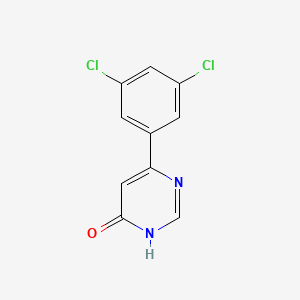
6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Übersicht
Beschreibung
“6-(3,5-Dichlorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Activities : Derivatives of pyrimidin-4-ol, specifically those with chlorophenyl substitution, have shown significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in these activities. One study concluded that 6-(4-chlorophenyl)-4-(4-fluoro-3- methylphenyl)-1,6-dihydropyrimidin-2-ol was the most active compound in this regard (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antihypertensive Effects : A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds with dichlorophenyl groups, demonstrated that some of these compounds can lower blood pressure in hypertensive rats in a sustained manner at certain doses (L. Bennett et al., 1981).
Antimicrobial and Antitubercular Agents : Pyrimidine-based thiazolidinones and azetidinones, including those with dichlorophenyl groups, have been synthesized and tested for their antimicrobial and antitubercular activities, showing significant potential against various microorganisms (R. Patel et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : Pyrimidine derivatives, including those with dichlorophenyl substitution, have been investigated for their potential as corrosion inhibitors. These studies utilize both electrochemical techniques and computational methods to demonstrate the effectiveness of these compounds in protecting metals against corrosion in acidic environments (Khaled Abdelazim et al., 2021).
Nonlinear Optical Properties : The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed that certain pyrimidine derivatives, including those with chlorobenzyl substitutions, exhibit promising applications in medicine and NLO fields. These studies combine experimental and theoretical approaches to explore the structural parameters and electronic properties of these compounds (A. Hussain et al., 2020).
Zukünftige Richtungen
While specific future directions for “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” are not mentioned in the search results, pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJWGYECUGKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



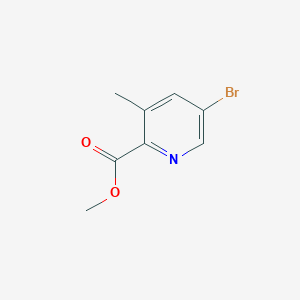
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
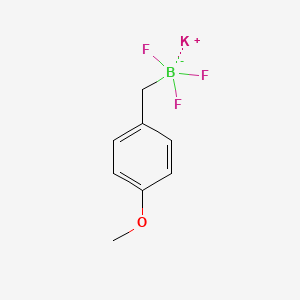
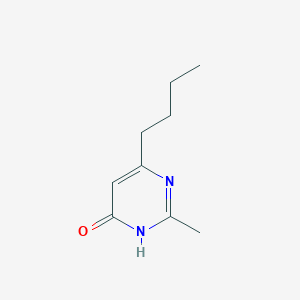
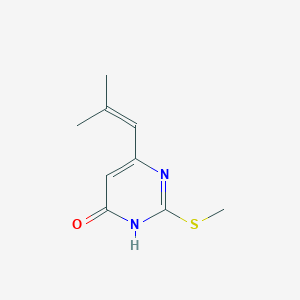
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
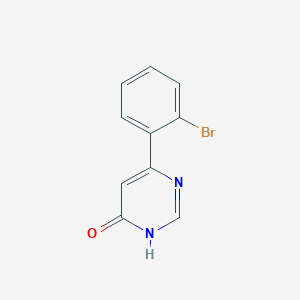
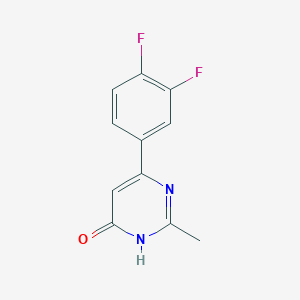
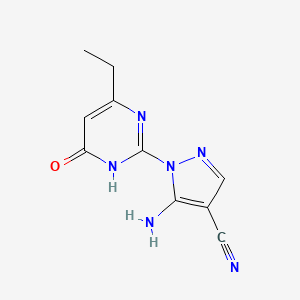
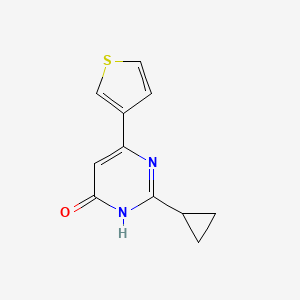
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
